molecular formula C21H21NO2 B14633078 4-Cyanophenyl 3-(4-pentylphenyl)prop-2-enoate CAS No. 56131-58-9

4-Cyanophenyl 3-(4-pentylphenyl)prop-2-enoate

Cat. No.: B14633078
CAS No.: 56131-58-9
M. Wt: 319.4 g/mol
InChI Key: TWYDTBQYMLGWLU-UHFFFAOYSA-N
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Description

4-Cyanophenyl 3-(4-pentylphenyl)prop-2-enoate is an organic compound characterized by the presence of a cyanophenyl group and a pentylphenyl group connected through a prop-2-enoate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyanophenyl 3-(4-pentylphenyl)prop-2-enoate typically involves the esterification of 4-cyanophenyl acetic acid with 4-pentylphenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an appropriate solvent such as toluene or dichloromethane. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Cyanophenyl 3-(4-pentylphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The cyanophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of 4-cyanobenzoic acid or 4-cyanobenzophenone.

    Reduction: Formation of 4-cyanophenyl 3-(4-pentylphenyl)propan-2-ol.

    Substitution: Formation of substituted cyanophenyl derivatives.

Scientific Research Applications

4-Cyanophenyl 3-(4-pentylphenyl)prop-2-enoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-Cyanophenyl 3-(4-pentylphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory response.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyanophenyl 3-(4-propylphenyl)prop-2-enoate
  • 3-Phenylpropionic acid, 4-cyanophenyl ester
  • (2E)-3-(4-pentylphenyl)prop-2-enoic acid

Uniqueness

4-Cyanophenyl 3-(4-pentylphenyl)prop-2-enoate stands out due to its unique combination of a cyanophenyl group and a pentylphenyl group, which imparts distinct physicochemical properties. This structural uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

56131-58-9

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

IUPAC Name

(4-cyanophenyl) 3-(4-pentylphenyl)prop-2-enoate

InChI

InChI=1S/C21H21NO2/c1-2-3-4-5-17-6-8-18(9-7-17)12-15-21(23)24-20-13-10-19(16-22)11-14-20/h6-15H,2-5H2,1H3

InChI Key

TWYDTBQYMLGWLU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C#N

Origin of Product

United States

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